1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Research on derivatives of 1,3,4-thiadiazole, a core similar to the specified compound, has shown significant antioxidant activities. For instance, a study by Abd-Almonuim et al. (2020) demonstrated that coumarin derivatives exhibited high antioxidant activities, with one derivative achieving 80% scavenging activity at a concentration of 1000 μg/mL, which is comparable to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Photodynamic Therapy for Cancer
The compound's structural relatives have shown potential in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives highlighted their high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
Compounds with a 1,3,4-thiadiazole core have also been studied for their antimicrobial and antiproliferative properties. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole-2-amine and found that some compounds possessed high DNA protective ability against oxidative damage and showed strong antimicrobial activity against Staphylococcus epidermidis. One particular compound exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).
Synthesis and Characterization of Novel Polyureas
Research has been conducted on the synthesis and characterization of novel polyureas, which are valuable in material science for their applications in coatings, elastomers, and plastics. Mallakpour et al. (2002) prepared 4-(4′-Methoxyphenyl)urazole derivatives and performed polymerization reactions, demonstrating the potential of these compounds in creating high-performance materials (Mallakpour, Hajipour, & Raheno, 2002).
properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21-16-9-6-14(12-17(16)22(2)27(21,24)25)20-18(23)19-11-10-13-4-7-15(26-3)8-5-13/h4-9,12H,10-11H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHOXVNFRRWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.